molecular formula C9H10N6O2S2 B2732322 3-[(2-Methyltetrazol-5-yl)sulfamoyl]benzenecarbothioamide CAS No. 1501820-82-1

3-[(2-Methyltetrazol-5-yl)sulfamoyl]benzenecarbothioamide

Cat. No. B2732322
CAS RN: 1501820-82-1
M. Wt: 298.34
InChI Key: NMCJIKNKBUNQBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Methyltetrazol-5-yl)sulfamoyl]benzenecarbothioamide is a chemical compound with the molecular formula C9H10N6O2S2 and a molecular weight of 298.34 . It is not intended for human or veterinary use and is available for research use only.


Synthesis Analysis

The synthesis of tetrazole derivatives, such as 3-[(2-Methyltetrazol-5-yl)sulfamoyl]benzenecarbothioamide, has been a topic of interest in organic chemistry . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide . Various synthetic approaches have been developed for this transformation .


Molecular Structure Analysis

The molecular structure of 3-[(2-Methyltetrazol-5-yl)sulfamoyl]benzenecarbothioamide is defined by its molecular formula, C9H10N6O2S2 . The average mass is 298.345 Da and the monoisotopic mass is 298.030670 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-[(2-Methyltetrazol-5-yl)sulfamoyl]benzenecarbothioamide include its molecular formula C9H10N6O2S2 and a molecular weight of 298.34 .

Scientific Research Applications

Angiotensin II Receptor Blockers (ARBs)

Tetrazoles, including losartan and candesartan, are commonly used as angiotensin II receptor blockers (ARBs). These medications play a crucial role in managing hypertension and cardiovascular diseases by blocking the effects of angiotensin II, a potent vasoconstrictor. The compound’s tetrazole moiety contributes to its ARB activity .

Anticancer Agents

Research suggests that 3-(N-(2-methyl-2H-tetrazol-5-yl)sulfamoyl)benzothioamide derivatives exhibit promising anticancer properties. These compounds may interfere with cancer cell growth, induce apoptosis, and inhibit tumor progression. Further studies are ongoing to explore their potential as targeted therapies .

Antimicrobial Activity

The sulfamoyl group in this compound is associated with antimicrobial effects. Researchers have investigated its activity against bacteria, fungi, and other pathogens. The compound’s unique structure may provide a basis for developing novel antimicrobial agents .

Metal Complexes and Coordination Chemistry

The sulfur atom in the benzothioamide ring allows for coordination with metal ions. Scientists have explored the synthesis of metal complexes using this compound as a ligand. These complexes could find applications in catalysis, materials science, and bioinorganic chemistry .

Biological Probes and Imaging Agents

Due to its distinctive structure, 3-(N-(2-methyl-2H-tetrazol-5-yl)sulfamoyl)benzothioamide can serve as a biological probe or imaging agent. Researchers have investigated its use in fluorescence-based assays, cellular imaging, and drug delivery systems .

Materials Science and Organic Synthesis

The compound’s tetrazole and sulfamoyl moieties make it an interesting building block for organic synthesis. Chemists have utilized it to create functionalized materials, such as polymers, dendrimers, and supramolecular assemblies. Its versatility contributes to its relevance in materials science .

properties

IUPAC Name

3-[(2-methyltetrazol-5-yl)sulfamoyl]benzenecarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N6O2S2/c1-15-12-9(11-14-15)13-19(16,17)7-4-2-3-6(5-7)8(10)18/h2-5H,1H3,(H2,10,18)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCJIKNKBUNQBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)NS(=O)(=O)C2=CC=CC(=C2)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(N-(2-methyl-2H-tetrazol-5-yl)sulfamoyl)benzothioamide

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